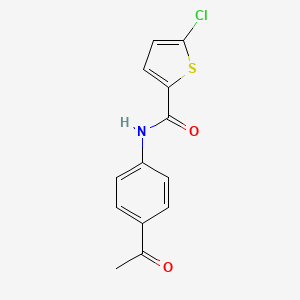

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another study reported the synthesis of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, the crystal structure of N-(4-acetylphenyl)-N’-(2-nitrobenzoyl)thiourea was demonstrated, showing intramolecular hydrogen bonding .Chemical Reactions Analysis

The reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield . Another study reported the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide: has been studied for its antimicrobial properties. Research indicates that compounds similar to this one exhibit significant antibacterial activity against various bacterial strains, including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective in combating bacterial infections, particularly against S. aureus .

Molecular Docking Studies

This compound has potential applications in molecular docking studies. Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies help in understanding drug-receptor interactions and can be pivotal in drug design and development .

Antifungal and Herbicidal Properties

Sulfonamide compounds, which are structurally related to N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide , are known for their antifungal and herbicidal properties. They are used in agriculture to protect crops from fungal infections and unwanted plant growth .

Anticancer Agents

Research into sulfonamide compounds has also explored their potential as anticancer agents. These compounds can inhibit the growth of cancer cells and may be used in the development of new cancer therapies .

Anti-inflammatory and Antidepressant Effects

The anti-inflammatory and antidepressant effects of sulfonamides have been documented. They can play a role in the treatment of chronic inflammatory diseases and various mood disorders .

Diuretic and Protease Inhibitor Applications

Sulfonamides have been utilized as diuretics and protease inhibitors. As diuretics, they help remove excess fluid from the body, which is beneficial in conditions like hypertension. As protease inhibitors, they can interfere with the replication of viruses, making them useful in antiviral therapies .

Wirkmechanismus

Target of Action

The primary target of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

It is known to interact with its target, the heat shock protein hsp 90-alpha

Biochemical Pathways

Given its target, it is likely to influence pathways involving cell cycle control and signal transduction .

Result of Action

Given its interaction with the heat shock protein hsp 90-alpha, it is likely to have effects on cell cycle control and signal transduction .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c1-8(16)9-2-4-10(5-3-9)15-13(17)11-6-7-12(14)18-11/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNSJDMGWGWXNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)

![7-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2895086.png)

![3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2895089.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)

![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2895096.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)